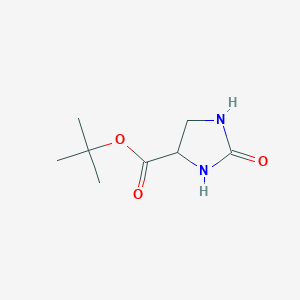

Tert-butyl 2-oxoimidazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-oxoimidazolidine-4-carboxylate is an organic compound with the molecular formula C8H14N2O3. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 2-oxoimidazolidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with 2-oxoimidazolidine-4-carboxylic acid. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-oxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can convert it into different imidazolidine compounds with altered functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-4-carboxylic acid derivatives, while reduction can produce various imidazolidine compounds with different substituents .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Tert-butyl 2-oxoimidazolidine-4-carboxylate has several significant applications:

Organic Synthesis

- Building Block : It serves as an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features facilitate the formation of various derivatives .

- Chiral Auxiliary : The compound is utilized as a chiral auxiliary in kinetic resolution reactions. By forming diastereomers from racemic mixtures, it enables the separation of enantiomers with distinct biological activities .

Biological Research

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it valuable for studying enzyme mechanisms and interactions .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, warranting further investigation into its therapeutic applications .

Medicinal Chemistry

- Drug Development : this compound is explored for its potential in developing new drugs targeting specific enzymes or receptors involved in disease pathways .

- Therapeutic Potential : Its structural characteristics may influence biological pathways relevant to conditions such as cancer and metabolic disorders .

Case Studies

Several studies have highlighted the utility of this compound in various applications:

Study on Kinetic Resolution

A study demonstrated the use of this compound as a chiral auxiliary in the kinetic resolution of a specific molecule through stereospecific amination reactions. This process resulted in high stereoselectivity, essential for producing enantiomerically pure compounds used in pharmaceuticals .

Enzymatic Activity Modulation

Another research project focused on how this compound modulates the activity of enzymes involved in metabolic pathways. This modulation suggests its potential as a lead compound for drug discovery targeting metabolic disorders .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 2-oxoimidazolidine-4-carboxylate: Known for its versatility in organic synthesis.

This compound derivatives: These compounds have similar structures but different functional groups, leading to varied chemical and biological properties.

Other imidazolidine derivatives: These include compounds like imidazolidine-2,4-dione and imidazolidine-4-carboxylic acid, which share the imidazolidine core but differ in their substituents and reactivity

Uniqueness

This compound is unique due to its specific tert-butyl and oxo functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential for biological activity make it a valuable compound in research and industry .

Actividad Biológica

Tert-butyl 2-oxoimidazolidine-4-carboxylate (CAS Number: 1822441-39-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H14N2O3

- Molecular Weight : 186.211 g/mol

- SMILES Notation : CC(C)(C)OC(=O)C1CNC(=O)N1

The structure features an imidazolidine ring, which is known for its role in various biological activities, particularly in enzyme inhibition and as a scaffold for drug development.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in viral replication and bacterial cell wall synthesis. Its structural similarity to transition state analogs enhances its binding affinity to target enzymes, making it a promising candidate for drug development.

- Antiviral Activity : Research indicates that compounds similar to this compound can inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. This inhibition can lead to reduced viral load and improved therapeutic outcomes in infected hosts .

- Antimicrobial Properties : The compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis through inhibition of MurA enzyme, a key player in peptidoglycan biosynthesis .

Study on Antiviral Activity

A study published in Antiviral Research evaluated the inhibitory effects of various compounds on influenza virus neuraminidase. It was found that compounds structurally related to this compound showed significant inhibition, with IC50 values indicating effective antiviral properties . The study utilized the MTT assay to quantify cytopathogenic effects and demonstrated that treatment with these compounds resulted in a significant reduction in viral replication.

Antimicrobial Activity Assessment

In another study focusing on the synthesis of MurA inhibitors, this compound was tested alongside other derivatives. The results indicated that this compound effectively inhibited MurA activity, leading to impaired bacterial growth and cell wall integrity . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity.

Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl 2-oxoimidazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2,3)13-6(11)5-4-9-7(12)10-5/h5H,4H2,1-3H3,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQFQBITGIQPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.